molecular formula C44H83N3Na2O13P2S+2 B150759 A-Cdp-hptg CAS No. 125592-29-2

A-Cdp-hptg

Cat. No. B150759
M. Wt: 1002.1 g/mol
InChI Key: XSXWPAWSHVVCPI-ZHRDCSITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-Cdp-hptg, also known as Adenosine-5'-diphosphate-2,3-dimercapto-1-propanol-triglyceride, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. A-Cdp-hptg has been used in various experiments to study its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of A-Cdp-hptg is not fully understood. However, it is believed to work by increasing the activity of enzymes involved in lipid metabolism and antioxidant defense. A-Cdp-hptg may also act as a chelator, binding to metal ions and reducing their toxicity.

Biochemical And Physiological Effects

A-Cdp-hptg has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in lipid metabolism, reduce oxidative stress, and improve mitochondrial function. A-Cdp-hptg has also been shown to reduce inflammation and improve insulin sensitivity in rats and mice.

Advantages And Limitations For Lab Experiments

One advantage of using A-Cdp-hptg in lab experiments is its ability to improve lipid metabolism and reduce oxidative stress. This can be particularly useful in studies on metabolic disorders and neurodegenerative diseases. However, one limitation of using A-Cdp-hptg is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.

Future Directions

There are several future directions for research on A-Cdp-hptg. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. A-Cdp-hptg may also have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of A-Cdp-hptg and its potential therapeutic applications.

Synthesis Methods

A-Cdp-hptg can be synthesized by reacting adenosine-5'-diphosphate with 2,3-dimercapto-1-propanol and triglyceride. The reaction is typically carried out in a solvent such as chloroform or methanol and requires careful control of temperature and pH. The resulting compound is a white or off-white powder that is soluble in organic solvents.

Scientific Research Applications

A-Cdp-hptg has been used in various scientific research applications, including studies on lipid metabolism, oxidative stress, and neurodegenerative diseases. A-Cdp-hptg has been shown to improve lipid metabolism in rats and mice by increasing the activity of enzymes involved in fatty acid oxidation. It has also been shown to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes. A-Cdp-hptg has been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

125592-29-2

Product Name

A-Cdp-hptg

Molecular Formula

C44H83N3Na2O13P2S+2

Molecular Weight

1002.1 g/mol

IUPAC Name

disodium;[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-hexadecylsulfanylpropan-2-yl] hexadecanoate

InChI

InChI=1S/C44H83N3O13P2S.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-63-36-37(58-40(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-56-61(52,53)60-62(54,55)57-35-38-41(49)42(50)43(59-38)47-32-31-39(45)46-44(47)51;;/h31-32,37-38,41-43,49-50H,3-30,33-36H2,1-2H3,(H,52,53)(H,54,55)(H2,45,46,51);;/q;2*+1/t37?,38-,41-,42+,43-;;/m1../s1

InChI Key

XSXWPAWSHVVCPI-ZHRDCSITSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+]

SMILES

CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+]

synonyms

A-CDP-HPTG
ara-CDP-1-S-hexadecyl-2-O-palmitoyl-1-thioglycerol

Origin of Product

United States

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